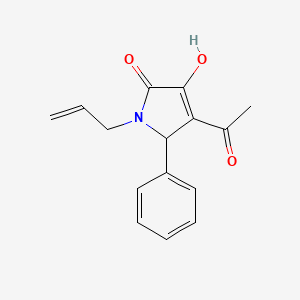![molecular formula C18H20BrClO3 B4958746 4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BMB, and it is a selective estrogen receptor modulator (SERM) that has been shown to exhibit anti-cancer properties. In
Applications De Recherche Scientifique
BMB has been extensively studied for its potential applications in the treatment of breast cancer. It has been shown to exhibit anti-estrogenic effects, which can help in the prevention and treatment of estrogen receptor-positive breast cancer. BMB has also been studied for its potential applications in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
Mécanisme D'action
BMB acts as a SERM, which means that it can selectively bind to estrogen receptors in different tissues. It has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue it is acting on. BMB has been shown to competitively inhibit the binding of estrogen to its receptor, which can prevent the growth of estrogen-dependent tumors.
Biochemical and Physiological Effects
BMB has been shown to have several biochemical and physiological effects. It has been shown to increase bone density, reduce the risk of breast cancer, and improve lipid metabolism. BMB has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMB in lab experiments is its selectivity for estrogen receptors. This means that it can be used to study the effects of estrogen on different tissues without affecting other tissues. However, one of the limitations of using BMB is its potential cytotoxicity, which can affect cell viability and lead to false results.
Orientations Futures
There are several future directions for the study of BMB. One potential direction is the development of more potent and selective SERMs that can be used in the treatment of breast cancer and other estrogen-related diseases. Another direction is the study of the effects of BMB on other tissues and its potential applications in the treatment of other diseases. Finally, the development of new synthesis methods for BMB and other SERMs can lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
The synthesis of BMB involves several steps, including the reaction of 4-bromo-2-chlorophenol with 4-(2-methoxy-4-methylphenoxy)butyl bromide in the presence of a base. This reaction results in the formation of 4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene. The product is then purified using column chromatography to obtain pure BMB.
Propriétés
IUPAC Name |
1-[4-(4-bromo-2-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO3/c1-13-5-7-17(18(11-13)21-2)23-10-4-3-9-22-16-8-6-14(19)12-15(16)20/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKWXWRHEPTSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)

![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)
![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)
![1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4958709.png)

![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)